molecular formula C6H8N2O3S B2818672 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid CAS No. 923255-50-9

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid

Cat. No.: B2818672
CAS No.: 923255-50-9
M. Wt: 188.2
InChI Key: IJSJYNJJRJDZNN-UHFFFAOYSA-N
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Description

“2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in your compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, like the one in your compound, consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be quite diverse, depending on the substituents present in the molecule. For instance, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted as follows: It has a molecular weight of 188.2 . It is predicted to have a melting point of 119.78° C, a boiling point of 375.0° C at 760 mmHg, a density of 1.4 g/cm^3, and a refractive index of n 20D 1.57 .

Scientific Research Applications

Synthesis and Evaluation for Antibacterial Activity

A comprehensive study detailed the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, where the precursor compounds and methodologies resemble the synthesis process of related compounds, including those similar to 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid. The research highlights these derivatives as potential antibacterial agents against various bacterial strains, indicating the broad spectrum of the compound's utility in antibacterial applications. Specifically, one derivative showed significant activity against S. typhi, K. pneumoniae, and S. aureus, suggesting its potential as a potent antibacterial agent. The study also explored the compounds' moderate inhibitory effects on the α-chymotrypsin enzyme, suggesting additional therapeutic applications. Furthermore, the derivatives exhibited lower cytotoxicity, enhancing their applicability in therapeutic contexts (Siddiqui et al., 2014).

Corrosion Inhibition

Another application involves the use of 1,3,4-oxadiazole derivatives, akin to the structure of interest, as corrosion inhibitors for mild steel in sulphuric acid. The study showcases how these compounds, through gravimetric, electrochemical, SEM, and computational methods, effectively inhibit corrosion, highlighting the chemical's potential in material science and engineering. This research underlines the protective layer formation on mild steel surfaces and its mixed-type inhibition behavior, governed by physicochemical interactions (Ammal et al., 2018).

Catalytic Applications

Research into the catalytic properties of sulfuric acid derivatives similar to this compound revealed their effectiveness in synthesizing bis(1H-pyrazol-5-ols) and tetrasubstituted imidazoles. These findings demonstrate the potential utility of such compounds in facilitating various chemical reactions, offering a recyclable and environmentally friendly catalyst option for organic synthesis. The studies highlighted the catalyst's ability to be recycled without significant loss of activity, underscoring its sustainable application in chemical synthesis (Tayebi et al., 2011), (Tavakoli et al., 2012).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles can vary greatly depending on their structure and the specific application. For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for research on 1,2,4-oxadiazoles, like the one in your compound, are quite promising. They have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . There is a need for the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This will be an important goal for modern organic chemistry .

Properties

IUPAC Name

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-5(8-11-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSJYNJJRJDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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